![molecular formula C10H14N4O2 B2960557 2-Methyl-2-(prop-2-enoylamino)-3-pyrazol-1-ylpropanamide CAS No. 2361646-24-2](/img/structure/B2960557.png)
2-Methyl-2-(prop-2-enoylamino)-3-pyrazol-1-ylpropanamide
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Description
AMPS is a reactive, hydrophilic, sulfonic acid acrylic monomer used to alter the chemical properties of a wide variety of anionic polymers . It has good complexion, adsorption, biological activity, surface activity, hydrolysis stability, and thermal stability .
Synthesis Analysis
AMPS is made by the Ritter reaction of acrylonitrile and isobutylene in the presence of sulfuric acid and water .Molecular Structure Analysis
The molecular structure of AMPS is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .Chemical Reactions Analysis
AMPS is a reactive monomer and can be polymerized with other monomers to form copolymers . It is used in many areas including water treatment, oil field, construction chemicals, hydrogels for medical applications, personal care products, emulsion coatings, adhesives, and rheology modifiers .Physical And Chemical Properties Analysis
AMPS is a white crystalline powder or granular particles with a density of 1.1 g/cm3 at 15.6 °C and a melting point of 195 °C . It is very soluble in water and dimethylformamide (DMF) and also shows limited solubility in most polar organic solvents .Safety And Hazards
properties
IUPAC Name |
2-methyl-2-(prop-2-enoylamino)-3-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-3-8(15)13-10(2,9(11)16)7-14-6-4-5-12-14/h3-6H,1,7H2,2H3,(H2,11,16)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLADZJHEYHSESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)(C(=O)N)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(prop-2-enoylamino)-3-pyrazol-1-ylpropanamide |
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